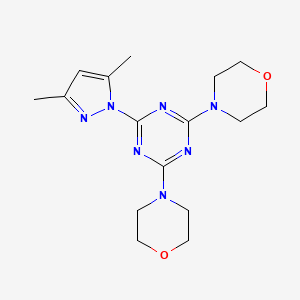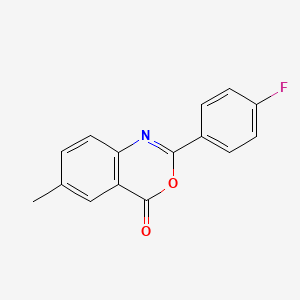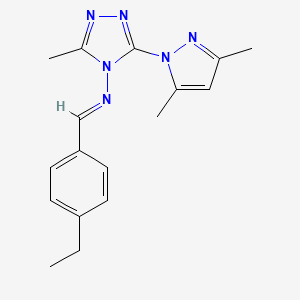![molecular formula C19H19N3O2 B5555140 N-[(5-methyl-2-pyrazinyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5555140.png)
N-[(5-methyl-2-pyrazinyl)methyl]-2-(2-naphthyloxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to N-[(5-Methyl-2-pyrazinyl)methyl]-2-(2-naphthyloxy)propanamide often involves multi-step chemical reactions, starting from basic aromatic compounds and utilizing various chemical reagents and conditions to introduce the pyrazine and naphthyl groups into the propanamide structure. Techniques such as automated synthesis have been employed to discover compounds with significant receptor affinity, demonstrating the importance of precise chemical modifications (Bradbury et al., 1997).
Molecular Structure Analysis
The molecular structure of N-[(5-Methyl-2-pyrazinyl)methyl]-2-(2-naphthyloxy)propanamide and related compounds is characterized by specific spatial arrangements and bondings between the pyrazine, naphthyl, and propanamide groups. Studies such as X-ray crystallography provide insights into the dihedral angles and planarity within these molecules, revealing how structural features influence their chemical behavior and interaction potentials (Fun et al., 2012).
Scientific Research Applications
Computational and Pharmacological Evaluation
One study delves into the computational and pharmacological potential of novel derivatives, including pyrazole compounds, for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Docking against targets like epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2) revealed moderate inhibitory effects, indicating potential for therapeutic applications (Faheem, 2018).
Antimicrobial and Anti-Proliferative Activities
Another research explored thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, synthesizing compounds that exhibit antimicrobial and antiproliferative activities. These compounds, through their structural novelty, offer promising avenues for the development of new therapeutic agents against various bacterial and cancer cell lines (Mansour et al., 2020).
Transporter-Mediated Drug Uptake
The characterization of human organic cation transporter 1 (OCT1) and OCT2-mediated transport of certain novel small molecule survivin suppressants indicates a mechanism through which these compounds are taken up into cells. This study underscores the importance of understanding transporter-mediated uptake in the development of targeted cancer therapies (Minematsu et al., 2010).
Antithrombotic and Platelet Function
Research on nafazatrom, a compound structurally related to N-[(5-methyl-2-pyrazinyl)methyl]-2-(2-naphthyloxy)propanamide, shows potent antithrombotic effects in experimental models. This suggests potential for the development of new treatments for preventing thrombosis without affecting vessel wall prostacyclin synthesis (Buchanan et al., 1982).
Synthesis and Evaluation of Antimicrobial Activity
A study on the synthesis of N-(naphthalen-1-yl)propanamide derivatives explored their antimicrobial activity. This work contributes to the field of medicinal chemistry by providing new insights into the design of antimicrobial agents (Evren et al., 2020).
properties
IUPAC Name |
N-[(5-methylpyrazin-2-yl)methyl]-2-naphthalen-2-yloxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-10-21-17(11-20-13)12-22-19(23)14(2)24-18-8-7-15-5-3-4-6-16(15)9-18/h3-11,14H,12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUUHXMPLKOWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CNC(=O)C(C)OC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-methyl-2-pyrazinyl)methyl]-2-(2-naphthyloxy)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-hydroxyethyl)-4-methyl-3-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5555064.png)

![8-(3-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5555076.png)
![N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5555079.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[1-(4-fluoro-2-methylphenyl)-4-piperidinyl]-3-pyrrolidinyl}acetamide dihydrochloride](/img/structure/B5555090.png)
![1-(ethylsulfonyl)-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5555095.png)
![N'-[4-(dimethylamino)benzylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5555097.png)
![methyl 2,5-dimethyl-4-oxo-3-(1H-pyrrol-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5555100.png)
![6-methyl-2-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5555101.png)
![5-{[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]carbonyl}-2-(2-thienyl)pyrimidin-4-ol](/img/structure/B5555108.png)
![3,3'-[(4-methyl-1,3-phenylene)bis(iminocarbonyl)]bis(1,2,2-trimethylcyclopentanecarboxylic acid)](/img/structure/B5555118.png)
